N-(2-pyrimidinyl)-10-undecenamide
Description
N-(2-Pyrimidinyl)-10-undecenamide (CAS 375352-65-1) is an amide derivative of 10-undecenoic acid, featuring a pyrimidinyl substituent at the nitrogen position. Its molecular formula is C₁₅H₂₃N₃O, with a molar mass of 261.36 g/mol .
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-pyrimidin-2-ylundec-10-enamide |
InChI |
InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-8-9-11-14(19)18-15-16-12-10-13-17-15/h2,10,12-13H,1,3-9,11H2,(H,16,17,18,19) |
InChI Key |
UQSGIVHSLXUQGQ-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=NC=CC=N1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=NC=CC=N1 |
solubility |
6.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-10-undecenamide (Undecylenamide MEA)
- Molecular Formula: C₁₃H₂₅NO₂
- Molar Mass : 227.35 g/mol
- CAS : 20545-92-0
- Key Differences: The hydroxyethyl group replaces the pyrimidinyl moiety, increasing hydrophilicity and reducing aromaticity. Applications: Widely used in cosmetics as an antimicrobial, antistatic, and viscosity-controlling agent .
N-Isobutyl-10-undecenamide
- Molecular Formula: C₁₅H₂₉NO
- Molar Mass : 239.40 g/mol
- CAS : 62855-91-8
- Key Differences :
N-(4-Nitrophenyl)-10-undecenamide
- Molecular Formula : C₁₇H₂₄N₂O₃
- Molar Mass : 304.39 g/mol
- CID : 3059509
- Functional Impact: The nitro group may confer antimicrobial or cytotoxic properties distinct from the pyrimidinyl analog, though this remains speculative without direct data .
Comparative Data Table
Research Findings and Implications
- Thermal Stability : Pyrimidinyl-containing compounds (e.g., this compound) are expected to exhibit higher thermal stability due to aromatic ring rigidity compared to aliphatic analogs like N-isobutyl-10-undecenamide .
- Biological Activity : The pyrimidine ring may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and π-stacking, a feature absent in hydroxyethyl or isobutyl derivatives .
- Solubility : N-(2-Hydroxyethyl)-10-undecenamide’s hydroxyl group improves aqueous solubility, whereas the pyrimidinyl derivative’s aromaticity may favor lipid membrane penetration .
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